2,2,3,3,4-Pentafluorooxetane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3HF5O |
|---|---|
Molecular Weight |
148.03 g/mol |
IUPAC Name |
2,2,3,3,4-pentafluorooxetane |
InChI |
InChI=1S/C3HF5O/c4-1-2(5,6)3(7,8)9-1/h1H |
InChI Key |
CDCFTPZUBKXYSB-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(O1)(F)F)(F)F)F |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of 2,2,3,3,4 Pentafluorooxetane
Oxetane (B1205548) Ring-Opening Mechanisms
Ring-opening reactions are characteristic of strained cyclic ethers like oxetanes, providing a pathway to functionalized acyclic compounds. researchgate.netmagtech.com.cn The regioselectivity and stereoselectivity of these reactions are significantly influenced by the substitution pattern on the oxetane ring. magtech.com.cn For fluorinated oxetanes, the electronic properties of the fluorine atoms play a decisive role in directing the outcome of these transformations. nih.govresearchgate.net
Studies on Epoxide Ring-Opening and Subsequent Cyclization
The synthesis of four-membered rings like oxetanes can be achieved through the ring expansion of smaller, more strained heterocycles such as three-membered epoxides. This strategy leverages the thermodynamic driving force provided by the partial release of ring strain. Recently, novel catalytic methods have been developed to convert epoxides into fluorinated oxetanes. sciencedaily.com For instance, the insertion of a difluorocarbene species into the structure of readily available epoxides has been demonstrated as a viable pathway. sciencedaily.com In this process, a copper difluorocarbenoid complex coordinates with the epoxide, initiating a site-selective ring cleavage and subsequent cyclization through a metallacycle intermediate to yield an α,α-difluoro-oxetane. sciencedaily.com Such studies underscore the mechanistic principle of forming fluorinated four-membered rings via the intramolecular cyclization of an intermediate generated from an epoxide ring-opening event. nih.govmdpi.combeilstein-journals.org
Influence of Ring Strain on Reactivity in Four-Membered Fluoro-Heterocycles
The reactivity of cyclic compounds is intrinsically linked to their ring strain, which arises from the deviation of bond angles from their ideal values. wikipedia.org The parent oxetane ring possesses a strain energy of approximately 106 kJ/mol, which is less than that of a three-membered oxirane (epoxide) but significantly more than a five-membered tetrahydrofuran (B95107) (THF). researchgate.net This stored energy provides a thermodynamic driving force for ring-opening reactions. pitt.edu
In four-membered fluoro-heterocycles, this inherent strain makes the ring susceptible to cleavage under various conditions. While even highly strained rings like cyclopropane (B1198618) can be kinetically stable, the introduction of polarizing substituents can dramatically alter their reactivity. nih.gov In 2,2,3,3,4-pentafluorooxetane, the numerous electron-withdrawing fluorine atoms polarize the C-C and C-O bonds, rendering the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack, which leads to ring-opening. The release of ring strain is a key factor that makes these reactions thermodynamically favorable. pitt.edubohrium.com
Stereoelectronic Effects in Reactions Involving Fluorinated Cyclic Ethers
Stereoelectronic effects, which involve the influence of orbital overlap on molecular conformation and reactivity, are particularly pronounced in fluorinated molecules. researchgate.net The high electronegativity and small size of fluorine atoms lead to significant hyperconjugative and electrostatic interactions that can dictate the outcome of a reaction.
In the ring-opening of fluorinated oxetanes, electronic effects, rather than steric hindrance, have been shown to govern the reaction's regioselectivity. researchgate.net Theoretical investigations using Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis on α-fluorinated oxetanes revealed that destabilizing electrostatic interactions, such as the repulsion between the partial negative charge on a fluorine atom and an incoming nucleophile (e.g., Br⁻), can direct the reaction pathway. nih.gov This principle suggests that for this compound, the approach of a nucleophile would be strongly influenced by the electrostatic landscape created by the five fluorine atoms, favoring pathways that minimize these repulsive interactions and align orbitals for optimal overlap, ultimately controlling the stereochemical outcome of the ring-opening process.
Atmospheric Oxidation Kinetics and Degradation Pathways
The environmental fate of volatile organic compounds like fluorooxetanes is largely determined by their degradation pathways in the atmosphere. tamu.edu The primary removal mechanism for such compounds is typically initiated by reaction with hydroxyl (OH) radicals during the daytime. copernicus.org The high strength of the C-F bond makes polyfluorinated compounds generally resistant to degradation, leading to concerns about their atmospheric persistence. umn.edudoaj.org
Hydroxyl Radical (OH) Initiated Reactions and Rate Coefficients
The atmospheric lifetime of this compound is expected to be controlled by the rate of its reaction with the OH radical. This reaction would proceed via H-atom abstraction from the only available C-H bond at the 4-position, forming a fluorinated alkyl radical and a water molecule.
While specific experimental rate coefficients for this compound are not available, data from related fluorinated aromatic compounds and ethers can provide an estimate of its reactivity. The rate constants for OH radical reactions often depend on the number and position of fluorine atoms.
| Compound | Rate Coefficient (kOH) at ~296 K (cm3 molecule-1 s-1) | Reference |
|---|---|---|
| Hexafluorobenzene (C6F6) | (2.27 ± 0.49) × 10-13 | rsc.org |
| Pentafluorobenzene (C6F5H) | (2.56 ± 0.62) × 10-13 | rsc.org |
The presence of a C-H bond in this compound suggests it will be more reactive toward OH radicals than its perfluorinated analogues. The reaction initiates a cascade of degradation steps.
Formation of Atmospheric End Products
Following the initial H-atom abstraction by an OH radical, the resulting fluorooxetanyl radical is expected to react rapidly with atmospheric oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitrogen oxides (NOₓ), this peroxy radical can be converted to an alkoxy radical (RO).
The high degree of fluorination makes the resulting alkoxy radical susceptible to C-C or C-O bond cleavage. By analogy with the degradation of other polyfluorinated compounds, this cleavage is expected to lead to the formation of smaller, more stable fluorinated species. nih.gov Plausible end products from the atmospheric degradation of this compound include carbonyl fluoride (B91410) (COF₂) and trifluoroacetyl fluoride (CF₃C(O)F). These compounds can be further hydrolyzed in the atmosphere to form trifluoroacetic acid (TFA) and hydrofluoric acid (HF). nih.govdioxin20xx.orgnih.gov The complete degradation pathway ultimately leads to the mineralization of the organic compound into inorganic products.
Reactivity in Ring-Opening Polymerization (ROP) Processes
The ring-opening polymerization of cyclic ethers is a well-established method for the synthesis of polyethers. The reactivity of the monomer and the nature of the resulting polymer are highly dependent on the type of initiation used. The following sections detail the theoretical reactivity of this compound under radical, cationic, and anionic ROP conditions.
Radical ring-opening polymerization is a versatile technique for the polymerization of cyclic monomers, particularly those that are not susceptible to ionic polymerization. The mechanism involves the generation of a radical species that attacks the cyclic monomer, leading to the opening of the ring and the formation of a propagating radical.
Table 1: Proposed Intermediates in the rROP of this compound
| Initiator | Propagating Radical Species | Resulting Polymer Structure |
|---|---|---|
| Peroxide Initiator | Alkoxy Radical | Poly(fluoroether) |
This table is based on theoretical considerations and not on experimental data.
Cationic ring-opening polymerization is a common method for the polymerization of oxetanes. The process is initiated by a cationic species, such as a protonic acid or a Lewis acid, which activates the oxygen atom of the oxetane ring, making it susceptible to nucleophilic attack by another monomer molecule.
Table 2: Potential Initiators and Propagating Species in CROP of this compound
| Initiator Type | Example Initiator | Active Center |
|---|---|---|
| Protonic Acid | Triflic acid (CF₃SO₃H) | Tertiary Oxonium Ion |
This table represents potential pathways and has not been experimentally verified.
Anionic ring-opening polymerization is initiated by a nucleophilic attack on one of the carbon atoms of the oxetane ring, leading to the cleavage of a C-O bond. This method is generally effective for strained rings and can produce polymers with well-defined structures.
There is no specific experimental data found regarding the anionic ring-opening polymerization of this compound. The presence of multiple fluorine atoms on the oxetane ring would significantly increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. However, the stability of the resulting fluoroalkoxide propagating species would be a critical factor in determining the feasibility and success of the polymerization.
Table 3: Plausible Initiators and Propagating Species in AROP of this compound
| Initiator | Propagating Species | Potential Polymer End-Group |
|---|---|---|
| Organolithium (e.g., n-BuLi) | Fluoroalkoxide | Alkyl Group |
Structural Elucidation Methodologies for 2,2,3,3,4 Pentafluorooxetane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including those containing fluorine. savemyexams.com By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure. savemyexams.com For derivatives of 2,2,3,3,4-pentafluorooxetane, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.
Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within a molecule. savemyexams.com In the context of this compound derivatives, the chemical shifts, splitting patterns, and integration of the signals reveal the nature and connectivity of the non-fluorinated parts of the molecule. savemyexams.comlibretexts.org The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a proton. savemyexams.com Protons in different chemical environments will have distinct chemical shifts. savemyexams.com
The number of signals in a ¹H NMR spectrum corresponds to the number of chemically non-equivalent sets of protons. savemyexams.com The integration of these signals provides the relative ratio of protons in each of these environments. docbrown.info Furthermore, spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals into multiplets (e.g., doublets, triplets, quartets), which helps to establish the connectivity of atoms within the molecule. libretexts.org The "n+1 rule" is often used to predict the splitting pattern, where 'n' is the number of equivalent protons on the adjacent carbon atom. docbrown.info
Table 1: Representative ¹H NMR Chemical Shift Ranges for Organic Functional Groups
| Functional Group | Chemical Shift (ppm) |
|---|---|
| Alkyl (C-H) | 0.9 - 1.7 |
| Alcohol (-OH) | 0.5 - 6.0 |
| Ketone (adjacent to C=O) | 2.0 - 2.5 |
| Aromatic (Ar-H) | 6.5 - 8.0 |
| Aldehyde (-CHO) | 9.0 - 10.0 |
Data sourced from multiple chemical databases and spectroscopic resources.
Carbon-13 (¹³C) NMR spectroscopy is a powerful tool that provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in a molecule typically gives a distinct signal in the ¹³C NMR spectrum, revealing the number of different carbon environments. amazonaws.commasterorganicchemistry.com The chemical shift range for ¹³C is much larger than for ¹H, typically spanning from 0 to 220 ppm, which minimizes signal overlap. amazonaws.comlibretexts.org
Factors influencing the ¹³C chemical shift include the hybridization of the carbon atom and the electronegativity of attached atoms. libretexts.org For instance, sp² hybridized carbons in alkenes and aromatic rings resonate at lower fields (higher ppm values) than sp³ hybridized carbons in alkanes. libretexts.org Carbonyl carbons are found at the most downfield region of the spectrum (170-220 ppm). libretexts.org
Proton-decoupled ¹³C NMR spectra are most commonly used, where each unique carbon atom appears as a single line, simplifying the spectrum. libretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbon Environments
| Carbon Environment | Chemical Shift (ppm) |
|---|---|
| Alkyl (sp³) | 5 - 45 |
| Alkene (sp²) | 100 - 150 |
| Alkyne (sp) | 65 - 90 |
| Aromatic | 110 - 160 |
| Carbonyl (Ketone/Aldehyde) | 190 - 220 |
| Carbonyl (Acid/Ester/Amide) | 150 - 180 |
Data compiled from established spectroscopic databases.
For fluorinated compounds like this compound derivatives, ¹⁹F NMR spectroscopy is an indispensable analytical tool. jeol.comaiinmr.com The ¹⁹F nucleus has a spin of 1/2 and a high magnetogyric ratio, resulting in high sensitivity and sharp signals. The chemical shift range for ¹⁹F is very wide, often exceeding 400 ppm, which provides excellent signal dispersion and detailed structural information. jeol.com
The chemical shift of a fluorine atom is highly sensitive to its electronic environment. aiinmr.com The presence of other fluorine atoms and their spatial arrangement significantly influences the spectrum through spin-spin coupling (J-coupling). These couplings can occur over several bonds and provide valuable information about the through-bond and through-space connectivity of fluorine atoms within the molecule. In derivatives of this compound, the distinct fluorine environments on the oxetane (B1205548) ring will give rise to a complex but informative pattern of signals and couplings. The magnitude of the coupling constants (in Hz) can help to determine the relative positions of the fluorine atoms. semanticscholar.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com Different types of bonds (e.g., C-F, C-O, C=O) vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a "molecular fingerprint." libretexts.org
For this compound and its derivatives, the C-F stretching vibrations are particularly prominent. These typically appear as strong absorptions in the region of 1400-1000 cm⁻¹. spectroscopyonline.com The exact position and number of these bands can provide information about the number and arrangement of fluorine atoms. The C-O-C stretching vibration of the oxetane ring would also be expected to produce a strong absorption, typically in the 1250-1050 cm⁻¹ region. If the derivatives contain other functional groups, such as carbonyl (C=O) or hydroxyl (O-H) groups, their characteristic absorptions will also be present in the spectrum. pg.edu.pl
Table 3: Characteristic Infrared Absorption Frequencies for Common Functional Groups
| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkane | C-H | 2850-2960 | Strong |
| Alkene | C=C | 1620-1680 | Medium |
| Alkyne | C≡C | 2100-2260 | Medium |
| Aromatic | C=C | ~1600 & ~1475 | Medium |
| Alcohol/Phenol | O-H | 3200-3600 (broad) | Strong |
| Ether | C-O | 1050-1250 | Strong |
| Carbonyl (Ketone/Aldehyde) | C=O | 1710-1740 | Strong |
| Carboxylic Acid | O-H | 2500-3300 (very broad) | Strong |
| Fluoroalkane | C-F | 1000-1400 | Strong |
Data sourced from various spectroscopy textbooks and databases. libretexts.orgsci-hub.se
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. libretexts.org In a typical mass spectrometer, a sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. msu.edu
For derivatives of this compound, the molecular ion peak (M⁺) in the mass spectrum will reveal the molecular weight of the compound. The high-resolution mass spectrometry can provide the exact molecular formula. The fragmentation of the molecular ion provides valuable structural information. libretexts.org The fragmentation patterns of fluoroalkanes can be complex, but characteristic losses of fluorine atoms or fluorinated fragments can be observed. The presence of the oxetane ring will also influence the fragmentation, potentially leading to characteristic ring-opening pathways. Derivatization of the molecule can be used to enhance ionization or direct fragmentation in a predictable way. spectroscopyonline.com
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. In the structural elucidation of novel compounds, it serves as a crucial checkpoint for verifying the empirical formula of a synthesized molecule. This method is particularly important in fluorine chemistry to confirm the successful incorporation of fluorine atoms into the target molecular structure. For derivatives of this compound, elemental analysis provides quantitative data on the percentage of carbon (C), hydrogen (H), and fluorine (F), which is then compared against the theoretically calculated values based on the expected molecular formula.
Research in the field of fluorinated oxetanes has utilized elemental analysis to confirm the successful synthesis of various derivatives. For instance, in the preparation of mono-substituted oxetane monomers with fluorinated alkoxymethylene side-chains, elemental analysis is a standard characterization method. These monomers are precursors for the synthesis of hydroxy-terminated prepolymers, which in turn are used to produce fluorinated elastomers and thermoset plastics.
A specific example from the literature is the synthesis and characterization of 3-(2,2,3-trifluoropropoxymethyl)-3-methyloxetane. Following the synthesis of this fluorinated oxetane derivative, elemental analysis was performed to validate its composition. The experimental findings were in close agreement with the calculated values, thereby confirming the structure of the product. google.com
The following interactive data table presents the elemental analysis findings for this representative this compound derivative.
| Compound Name | Element | Calculated (%) | Experimental (%) | Source |
| 3-(2,2,3-Trifluoropropoxymethyl)-3-methyloxetane | C | 45.65 | 45.28 | google.com |
| H | 6.02 | 5.83 | google.com | |
| F | 30.95 | 30.59 | google.com |
This close correlation between the calculated and experimentally determined elemental composition provides strong evidence for the successful synthesis and purity of the targeted fluorinated oxetane derivative.
Theoretical and Computational Chemistry Studies of 2,2,3,3,4 Pentafluorooxetane
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
There is currently a lack of published research detailing the quantum chemical calculations of the molecular structure and electronic properties of 2,2,3,3,4-pentafluorooxetane. Such studies are fundamental to understanding the geometry, bond lengths, bond angles, and electronic distribution within the molecule. Typically, these investigations would employ computational methods like Density Functional Theory (DFT) or ab initio calculations to provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. Without these foundational calculations, a deeper understanding of its chemical behavior remains speculative.
Prediction of Thermochemical Parameters
Authoritative predictions of the thermochemical parameters of this compound, such as its enthalpy of formation, entropy, and heat capacity, are not available in the current body of scientific work. These parameters are vital for process design, safety analysis, and understanding the compound's stability under various conditions. While computational methods for predicting these properties are well-established for many compounds, they have not been applied to or reported for this compound.
Computational Analysis of Intermolecular Interactions
An analysis of the intermolecular interactions of this compound through computational means has also not been documented. Understanding these non-covalent interactions, such as van der Waals forces and potential hydrogen bonding (if interacting with other molecules), is key to predicting its physical properties like boiling point, solubility, and miscibility. The highly electronegative fluorine atoms are expected to play a significant role in these interactions, but detailed computational studies are required to quantify their effects.
Advanced Research Applications of 2,2,3,3,4 Pentafluorooxetane in Materials Science
Design and Synthesis of Fluoropolymers
The synthesis of fluorinated polymers from 2,2,3,3,4-pentafluorooxetane leverages the reactivity of its strained four-membered ring. The primary route to creating polymers from this monomer is through ring-opening polymerization (ROP), which yields fluorinated polyethers with unique properties.
The synthesis of the this compound monomer itself can be achieved through methods such as the direct fluorination of partially fluorinated precursors like 2,2,3,3-tetrafluorooxetane (B1631342) using fluorine gas. epdf.pub The formation of the oxetane (B1205548) ring structure generally follows one of two pathways: the intramolecular cyclization of a γ-substituted fluorinated alcohol or a [2+2] photochemical cycloaddition reaction (the Paterno-Buchi reaction). epdf.pub
Once synthesized, the oxetane monomer can undergo polymerization. The strained ether linkage in the oxetane ring is susceptible to cleavage by cationic or anionic initiators, leading to the formation of a linear polyether chain. The general mechanisms for the ring-opening polymerization of heterocycles are well-established and applicable to fluorinated oxetanes. mdpi.comgelest.com
Cationic Ring-Opening Polymerization: This process is initiated by strong acids or Lewis acids that protonate or coordinate to the oxygen atom of the oxetane ring. mdpi.com This activation makes the ring susceptible to nucleophilic attack by another monomer molecule, propagating the polymer chain.
Anionic Ring-Opening Polymerization: Strong bases can act as initiators by attacking one of the carbon atoms of the oxetane ring, leading to ring opening and the formation of an alcoholate anion. mdpi.com This anion then serves as the propagating species, attacking subsequent monomer rings. The use of heterometallic catalysts can enhance reaction rates and control over the polymerization process. nih.gov
The resulting polymer is a polyether with a repeating unit that features a difluoromethylene group and a trifluoroethyl group attached to the polymer backbone, imparting significant fluorination to the final material.
Table 1: General Methods for Ring-Opening Polymerization (ROP) Applicable to this compound
| Polymerization Method | Initiator Type | Mechanism Highlights |
| Cationic ROP | Brønsted Acids (e.g., H₂SO₄), Lewis Acids | Initiation involves protonation or coordination to the ring's oxygen atom, creating an active center for chain propagation. mdpi.com |
| Anionic ROP | Strong Bases (e.g., organolithium compounds, alkali metal hydroxides) | A nucleophilic initiator attacks a ring carbon, opening the ring to form an anionic propagating species (alkoxide). mdpi.comgelest.com |
| Catalytic ROP | Heterometallic Complexes | Cooperative catalysis can enhance monomer activation and accelerate nucleophilic attack, leading to higher activity. nih.gov |
Development of Advanced Fluorinated Coatings
Polymers derived from this compound are prime candidates for the formulation of advanced fluorinated coatings. The high fluorine content of the resulting polyether imparts a range of desirable surface properties. Fluoropolymers are well-known for their use in high-performance coatings due to their exceptional chemical resistance, stability, and low surface energy. researchgate.net
The incorporation of the pentafluorooxetane-derived polymer into a coating formulation would create a surface with very low free energy. This characteristic leads to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). Such properties are critical for applications requiring self-cleaning, anti-graffiti, and stain-resistant finishes. mdpi.com
Furthermore, the inherent chemical inertness of the carbon-fluorine bond provides excellent protection against corrosive chemicals, UV degradation, and weathering. researchgate.netmdpi.com This makes coatings based on these polymers suitable for protecting sensitive substrates in harsh industrial, marine, and aerospace environments. While some literature notes the development of related isomers like 2,2,3,4,4-pentafluorooxetane for use in coatings, the principles of leveraging high fluorine content for performance are directly applicable. unescap.orgebin.pub
Table 2: Properties Conferred by this compound-Based Polymers in Coatings
| Property | Scientific Basis | Impact on Coating Performance |
| Low Surface Energy | High density of C-F bonds on the surface. | Creates hydrophobic and oleophobic surfaces; provides foul-release and anti-icing properties. researchgate.netmdpi.com |
| Chemical Inertness | Strength and stability of the C-F bond. | High resistance to acids, bases, solvents, and other corrosive agents. researchgate.net |
| Thermal Stability | High bond energy of C-F bonds. | Enables the coating to withstand high operating temperatures without degradation. researchgate.net |
| UV Resistance | C-F bonds are not readily cleaved by ultraviolet radiation. | Prevents yellowing and degradation upon sun exposure, ensuring long-term color stability. researchgate.net |
Electrolyte Engineering in Energy Storage Systems
In the pursuit of higher-performance lithium-ion batteries, electrolyte engineering has become a critical strategy. sigmaaldrich.comoaepublish.com The electrolyte, typically a lithium salt dissolved in organic carbonate solvents, plays a crucial role in battery performance, stability, and safety. The use of fluorinated molecules as electrolyte additives or co-solvents is a promising approach to overcome the limitations of conventional electrolytes, especially in high-voltage and high-energy-density systems. rsc.org
While extensive research has focused on additives like fluoroethylene carbonate (FEC), the principles extend to other fluorinated molecules, including fluorinated ethers. sigmaaldrich.comnih.gov Compounds like this compound represent a class of highly fluorinated ethers that could offer significant advantages. Fluorinated ethers are explored for their potential to increase the oxidative stability of the electrolyte, enabling the use of high-voltage cathodes, and for their ability to form a more robust interface on the anode. osti.gov Their unique solvation properties are key to their function.
The formation of a stable solid-electrolyte interphase (SEI) on the anode surface during the initial charging cycles is paramount for the long-term cyclability and safety of lithium-ion batteries. nih.govresearchgate.net An ideal SEI is electronically insulating but ionically conductive, preventing continuous electrolyte decomposition while allowing Li-ion transport.
Fluorinated additives are known to favorably modify the composition and structure of the SEI. nih.gov They are typically reduced at a higher potential than non-fluorinated solvents. oaepublish.com This preferential reduction leads to the formation of an SEI rich in inorganic components, particularly lithium fluoride (B91410) (LiF). nih.govnih.gov A LiF-rich SEI is mechanically more stable and less porous than an SEI composed primarily of organic species, providing a more effective passivation layer on the anode. nih.gov
A critical aspect of advanced electrolyte design is the modulation of the Li-ion solvation shell. Conventional carbonate solvents strongly coordinate with Li-ions, forming a stable solvation shell that requires significant energy to break upon intercalation into the anode. Highly fluorinated ethers, such as this compound, are anticipated to be weak Lewis bases due to the strong electron-withdrawing effect of their fluorine atoms. This results in a low donor number and, consequently, weak coordination with Li-ions. osti.gov
This minimized Li-ion coordination, or "weakly solvating" nature, offers two major benefits:
It lowers the energy barrier for Li-ion desolvation at the electrolyte-anode interface, which can lead to faster charging rates. osti.govnih.gov
It reduces the likelihood of solvent co-intercalation into the graphite (B72142) anode, a process that can cause structural damage and capacity loss. researchgate.net
By combining the ability to form a LiF-rich SEI with weakly solvating characteristics, this compound could theoretically contribute to creating a more stable and efficient interface, enhancing battery cycle life, rate capability, and performance under extreme conditions. osti.govnih.gov
Table 3: Comparison of Electrolyte Component Properties and Functions
| Compound/Class | Key Property | Role in SEI Formation and Li-ion Coordination |
| Ethylene Carbonate (EC) | High Dielectric Constant, High Donor Number | Forms a stable but organic-rich SEI; strongly solvates Li-ions, hindering desolvation. researchgate.netnih.gov |
| Fluoroethylene Carbonate (FEC) | Preferential Reduction | Decomposes to form a mechanically robust, LiF-rich SEI, improving anode stability. nih.govnih.gov |
| Fluorinated Ethers (e.g., this compound) | Expected Low Donor Number (Weak Lewis Base) | Expected to minimize Li-ion coordination, facilitating rapid desolvation and forming a LiF-containing SEI. osti.govnih.gov |
Future Perspectives and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of fluorinated oxetanes, including 2,2,3,3,4-pentafluorooxetane, is moving beyond traditional methods toward more elegant and sustainable strategies. A key traditional method involves the direct fluorination of a precursor, 2,2,3,3-tetrafluorooxetane (B1631342), using fluorine gas to yield this compound. epdf.pub However, the demand for greener and more versatile synthetic routes has spurred new research directions.
A significant breakthrough is the development of a novel catalytic transformation that converts epoxides into α,α-difluoro-oxetanes. news-medical.netnus.edu.sgnus.edu.sg This method utilizes an inexpensive copper catalyst to facilitate the insertion of a difluorocarbene species, generated from a commercially available organofluorine precursor, into the epoxide ring. news-medical.netnus.edu.sglabmanager.com This process is notable for its site-selective ring cleavage and subsequent cyclization to form the desired fluorinated oxetane (B1205548). news-medical.netnus.edu.sg Such catalytic approaches represent a paradigm shift, as traditional methods for constructing the oxetane ring are often incompatible with fluorine-containing precursors or lead to undesirable side reactions like ring rupture and defluorination. nus.edu.sg
The principles of green chemistry are increasingly being applied to the synthesis of fluorinated molecules, emphasizing waste prevention, high atom economy, and the use of renewable feedstocks and safer solvents. mlsu.ac.invapourtec.comacs.org For instance, the development of biocatalytic production routes for chemical precursors from renewable sources like D-glucose is a promising avenue for reducing the environmental footprint of chemical manufacturing. matanginicollege.ac.in Future research will likely focus on adapting such green principles to the industrial-scale production of this compound and its derivatives, potentially employing methods like photochemistry or electrochemistry to drive reactions under milder, more energy-efficient conditions. vapourtec.com
| Synthetic Approach | Description | Key Features | Sustainability Aspect |
| Direct Fluorination | Reaction of 2,2,3,3-tetrafluorooxetane with fluorine gas. epdf.pub | A traditional and direct method for producing this compound. epdf.pub | Can involve hazardous reagents (fluorine gas). |
| Catalytic Difluorocarbene Insertion | Copper-catalyzed insertion of difluorocarbene into epoxides. news-medical.netnus.edu.sg | Utilizes an inexpensive catalyst and commercially available precursors; enables access to previously difficult-to-make α,α-difluoro-oxetanes. news-medical.netnus.edu.sglabmanager.com | Higher efficiency, avoids harsh reagents, and reduces side reactions, aligning with green chemistry principles. nus.edu.sg |
| General Green Methodologies | Application of principles like using renewable feedstocks, safer solvents, and energy-efficient processes (e.g., solar energy). matanginicollege.ac.innih.gov | Focuses on minimizing waste (atom economy) and reducing toxicity. mlsu.ac.inacs.org | Aims to create environmentally benign and sustainable manufacturing processes from start to finish. matanginicollege.ac.in |
Advanced Mechanistic Insights for Enhanced Reaction Control
A deeper understanding of reaction mechanisms is critical for optimizing synthetic routes and achieving precise control over the formation of complex molecules like this compound. The development of the novel copper-catalyzed synthesis of fluorinated oxetanes was significantly aided by mechanistic and computational studies. researchgate.net These investigations revealed a mechanism involving a metallacycle intermediate and highlighted the unique role of the copper catalyst in facilitating both the ring-opening of the epoxide and the subsequent cyclization. news-medical.netnus.edu.sg
In a related area, theoretical calculations are being employed to understand the stereoselectivity of reactions involving fluorinated oxetanes. For example, in the ring-opening reaction of α-fluorinated oxetanes, Density Functional Theory (DFT) calculations and Natural Bond Orbital (NBO) analysis have been used to investigate the energy of different transition states. acs.org These studies have shown that destabilizing electrostatic interactions between the fluorine atom and an incoming nucleophile can direct the reaction pathway, allowing for the highly stereoselective preparation of complex molecules. acs.org Such detailed mechanistic investigations, which break down reaction barriers into their constituent electrostatic and steric contributions, are invaluable for designing more selective and efficient reactions. acs.org
Diversification of Applications in Specialized Materials
The unique properties imparted by fluorine atoms make this compound and related compounds highly attractive for a range of specialized applications, from advanced polymers to pharmaceuticals.
In the realm of materials science, fluorinated oxetane oligomers serve as versatile intermediates for modifying polymers. pcimag.com These intermediates can be incorporated into polyester (B1180765) resins to create specialized coatings, such as those used in dry-erasable wallcoverings. pcimag.com The inclusion of the poly(fluorooxetane) structure not only provides the necessary low surface energy for erasability but also acts as an in-situ wetting, flow, and leveling agent, resulting in higher gloss coatings. pcimag.comresearchgate.net The presence of fluorine-containing segments in polyurethanes has been shown to improve surface properties due to the migration of these fluorinated chains to the polymer-air interface. researchgate.net Furthermore, there is ongoing research into using fluorinated oxetanes in lubricant compositions and as third-generation blowing agents for producing polyurethane foam insulation. google.comunescap.orgepa.gov
A particularly exciting and rapidly developing application area is medicinal chemistry. acs.org Fluorinated oxetanes are being explored as valuable drug scaffolds, as the introduction of fluorine can impart desirable attributes like enhanced metabolic stability. news-medical.netnus.edu.sg They are considered potential isosteres—substitutes with similar shapes and electronic properties—for common pharmacophores such as oxetanes, β-lactones, and carbonyl groups. news-medical.netnus.edu.sg Preliminary studies indicate that α,α-difluoro-oxetanes exhibit good metabolic stability and lower lipophilicity compared to their non-fluorinated counterparts, which are desirable properties in drug design. acs.org
| Application Area | Specific Use | Resulting Properties |
| Specialty Coatings | Modification of polyester resins with poly(fluorooxetane) intermediates. pcimag.com | Low surface tension (dry-erasability), improved gloss, enhanced wetting and leveling. pcimag.comresearchgate.net |
| Foam Production | Use as a third-generation blowing agent. unescap.orgepa.gov | Creation of polyurethane foam insulation. epa.gov |
| Lubricants | Component in lubricating oil compositions. google.com | Potential for enhanced performance under specific conditions. |
| Medicinal Chemistry | As a scaffold for novel therapeutics; isostere for oxetanes, β-lactones, and carbonyls. news-medical.netnus.edu.sg | Potential for improved metabolic stability and modulation of lipophilicity in drug candidates. nus.edu.sgacs.org |
Integration of Multiscale Computational and Experimental Approaches
The synergy between computational modeling and experimental work is accelerating the discovery and development of fluorinated compounds like this compound. This integrated approach allows researchers to predict molecular properties, elucidate complex reaction mechanisms, and design new materials and molecules with greater precision.
The pioneering of the copper-catalyzed synthesis of α,α-difluoro-oxetanes serves as a prime example of this synergy. bioengineer.org Computational studies were instrumental in understanding the novel reaction mechanism, complementing the experimental findings and providing a deeper insight into the reactivity. nus.edu.sgbioengineer.org Similarly, the stereoselective ring-opening of fluorinated oxetanes was explained through a combination of laboratory experiments and theoretical calculations, including DFT and Intrinsic Reaction Coordinate (IRC) calculations, which map the entire reaction pathway. acs.org
Computational tools are also essential for characterizing the properties and potential environmental impact of these compounds. For instance, the radiative efficiency of this compound, a key parameter for assessing its global warming potential, has been determined through computational analysis. epa.gov In drug discovery, computational methods are used to calculate properties like lipophilicity (clogP) and to model the interactions between fluorinated oxetane-containing molecules and biological targets. beilstein-journals.orgmdpi.com Looking forward, the application of more advanced computational techniques, such as molecular dynamics simulations and machine learning, will likely play an even larger role in predicting the behavior of these compounds and guiding the design of next-generation materials and pharmaceuticals. beilstein-journals.orgnih.gov
Q & A
Q. What are the key steps for synthesizing 2,2,3,3,4-Pentafluorooxetane in laboratory settings?
Synthesis typically involves fluorination of oxetane precursors using fluorinating agents like SF₄ or HF-pyridine under controlled conditions. Researchers should prioritize inert atmospheres (e.g., nitrogen) to avoid side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the compound (CAS: 144109-03-5, as listed in ). Validation through spectral data (¹⁹F NMR, IR) and cross-referencing with databases like NIST Chemistry WebBook ( ) ensures structural fidelity.
Q. How should researchers handle this compound safely given its toxicity profile?
The compound’s acute toxicity (oral/dermal) necessitates strict safety protocols:
- Use PPE (gloves, goggles, lab coats) and work in fume hoods to minimize exposure.
- Follow GHS guidelines () for storage (cool, dry, inert environment) and disposal.
- Emergency protocols include immediate decontamination and medical consultation ().
Q. What analytical techniques are most effective for characterizing this compound?
Key methods include:
- ¹⁹F NMR : To confirm fluorination patterns and purity.
- Mass Spectrometry (MS) : For molecular weight verification.
- Gas Chromatography (GC) : To assess volatility and purity. Cross-referencing with NIST spectral libraries ( ) resolves ambiguities in spectral assignments.
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) simulations can map electron density distributions to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations model solvation effects and thermal stability. These methods guide experimental design, such as optimizing reaction conditions for ring-opening polymerizations or fluorinated copolymer syntheses .
Q. How can contradictory reports on physicochemical properties (e.g., boiling point, stability) be resolved?
Discrepancies often arise from impurities or measurement techniques. Researchers should:
Q. What role does this compound play in developing fluorinated polymers with tailored properties?
The compound’s strained oxetane ring and fluorinated substituents enable:
- High thermal stability : Via rigid fluorocarbon backbones.
- Low dielectric constants : Beneficial for electronic materials. Research applications include synthesizing fluorinated polyethers or block copolymers for aerospace or biomedical coatings, leveraging its reactivity in ring-opening metathesis ().
Methodological Considerations
Q. How to design experiments for assessing environmental persistence of this compound?
- Hydrolysis Studies : Monitor degradation kinetics in aqueous buffers (pH 3–11) using GC-MS.
- Photostability Tests : Expose samples to UV-Vis light and track byproducts via LC-MS.
- Bioaccumulation Assays : Use model organisms (e.g., Daphnia magna) to evaluate toxicity thresholds ().
Q. What strategies mitigate synthetic challenges like low yields or side-product formation?
- Catalyst Optimization : Screen Lewis acids (e.g., BF₃·Et₂O) to enhance fluorination efficiency.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
- Solvent Selection : Non-polar solvents (e.g., hexane) reduce unwanted solvolysis.
Data Contradiction Analysis
Q. How to address conflicting literature on the compound’s solubility in polar solvents?
Contradictions may stem from:
- Batch variability : Ensure consistent purity via GC-MS.
- Temperature effects : Conduct solubility tests at controlled temperatures (e.g., 25°C ± 0.1°C).
- Reference standards : Compare against structurally analogous perfluorinated oxetanes ().
Tables for Key Properties
| Property | Method/Technique | Typical Value | Reference |
|---|---|---|---|
| Boiling Point | Gas Chromatography | ~85–90°C (est.) | |
| Thermal Stability | DSC/TGA | Decomposition >200°C | |
| ¹⁹F NMR Shift | ¹⁹F NMR (CDCl₃) | δ -120 to -140 ppm |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
